Potassium 3-hydroxyphenyltrifluoroborate
Overview
Description
Potassium 3-hydroxyphenyltrifluoroborate is an organoboron compound with the molecular formula C6H5BF3KO. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Preparation Methods
Potassium 3-hydroxyphenyltrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxyphenylboronic acid with potassium hydrogen fluoride in a mixture of methanol and water under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C for about 30 minutes . This method yields a high-purity product that is suitable for various applications.
Chemical Reactions Analysis
Potassium 3-hydroxyphenyltrifluoroborate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions without degrading the boron functionality.
Substitution: It is a versatile coupling partner in C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions: Typical reagents include palladium catalysts and bases like potassium carbonate.
Major Products: The primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Potassium 3-hydroxyphenyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium 3-hydroxyphenyltrifluoroborate exerts its effects is primarily through its role as a coupling partner in Suzuki-Miyaura reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process involves several molecular targets and pathways, including the activation of the boron and halide groups .
Comparison with Similar Compounds
Potassium 3-hydroxyphenyltrifluoroborate is unique among similar compounds due to its stability and reactivity under a wide range of conditions . Similar compounds include:
Potassium phenyltrifluoroborate: Less reactive in certain cross-coupling reactions.
Potassium 4-vinylphenyltrifluoroborate: Used in polymer synthesis but less versatile in organic synthesis.
Potassium tetrafluoroborate: Primarily used in different types of reactions and lacks the specific reactivity of this compound.
Properties
IUPAC Name |
potassium;trifluoro-(3-hydroxyphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4,11H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVQWTFIFFNYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)O)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635709 | |
Record name | Potassium trifluoro(3-hydroxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871231-45-7 | |
Record name | Potassium trifluoro(3-hydroxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 3-hydroxyphenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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